tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate
Description
tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by a cyclopropyl substituent at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and oncological pathways. Its stereochemistry (R-configuration at the 2-position) and compact cyclopropyl group confer unique conformational rigidity and lipophilicity, influencing its reactivity and molecular interactions .
Properties
IUPAC Name |
tert-butyl (2R)-2-cyclopropylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKIMEBHYLJNGY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperazine
The synthesis begins with the protection of piperazine’s primary amine using di-tert-butyl dicarbonate (Boc anhydride). This step is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate).
Example Protocol :
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Dissolve piperazine (1.0 equiv) in anhydrous DCM.
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Add Boc anhydride (1.1 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Extract with aqueous NaHCO₃, dry over MgSO₄, and concentrate to obtain Boc-protected piperazine.
Yield : >90% (crude).
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced at the 2-position via alkylation or nucleophilic substitution. A chiral auxiliary or catalyst may be employed to control stereochemistry.
Alkylation with Cyclopropylmethyl Halides
Reacting Boc-piperazine with cyclopropylmethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) yields the alkylated product. This method often requires polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Example Protocol :
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Suspend Boc-piperazine (1.0 equiv) in DMF.
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Add cyclopropylmethyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).
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Heat at 60°C for 24 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield : 60–70%.
Asymmetric Catalytic Alkylation
To achieve the (R)-configuration, chiral catalysts such as spirocyclic phosphoric acids or palladium complexes enable enantioselective alkylation. For instance, a palladium-catalyzed coupling between Boc-piperazine and cyclopropylboronic acid has been reported.
Example Protocol :
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Mix Boc-piperazine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and a chiral ligand (e.g., (R)-BINAP) in toluene.
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Heat at 80°C under nitrogen for 48 hours.
Yield : 50–60% (enantiomeric excess >90%).
Stereochemical Resolution and Optimization
Kinetic Resolution via Enzymatic Hydrolysis
Racemic tert-butyl 2-cyclopropylpiperazine-1-carboxylate can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact.
Example Protocol :
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Dissolve racemic tert-butyl 2-cyclopropylpiperazine-1-carboxylate (1.0 equiv) in phosphate buffer (pH 7.0).
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Add Candida antarctica lipase B (20 mg/mmol substrate).
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Stir at 37°C for 24 hours.
Yield : 45–50% (≥98% ee).
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary, such as (R)-phenylglycinol, is attached to the piperazine ring to direct cyclopropane installation. After alkylation, the auxiliary is removed under acidic conditions.
Example Protocol :
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Couple Boc-piperazine with (R)-phenylglycinol using HBTU/DIEA in DCM.
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Alkylate with cyclopropylmethyl iodide.
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Cleave the auxiliary using HCl in dioxane.
Yield : 55–65% (≥95% ee).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | ee (%) | Key Advantages |
|---|---|---|---|---|
| Alkylation (Racemic) | K₂CO₃, DMF, 60°C, 24h | 60–70% | N/A | Simple, high yield |
| Asymmetric Catalysis | Pd(OAc)₂, (R)-BINAP, toluene, 80°C | 50–60% | >90 | Direct enantioselective synthesis |
| Enzymatic Resolution | Lipase B, pH 7.0, 37°C | 45–50% | ≥98 | High enantiopurity, mild conditions |
| Chiral Auxiliary | (R)-Phenylglycinol, HCl/dioxane | 55–65% | ≥95 | Reliable stereocontrol, scalable |
Critical Reaction Parameters and Troubleshooting
Solvent and Temperature Effects
Purification Challenges
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Column Chromatography : Silica gel purification often leads to partial decomposition of Boc-protected amines. Use neutral alumina or flash chromatography for better recovery.
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Crystallization : Tert-butyl esters crystallize poorly. Seeding with pure product and slow cooling in MTBE/hexane mixtures improves crystal formation.
Scalability and Industrial Applications
The asymmetric catalytic route is preferred for large-scale production due to its atom economy and reduced reliance on chiral auxiliaries. Recent patents describe kilogram-scale syntheses using Pd-catalyzed couplings with cyclopropylboronic acid, achieving >90% ee and 70% isolated yield after optimization .
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 2-cyclopropylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- CAS Number : 1240586-17-7
The compound features a piperazine ring with a cyclopropyl substituent, which contributes to its unique biological activity. Its structural characteristics enable it to interact with various biological targets, making it a candidate for drug development.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine, including tert-butyl (2R)-2-cyclopropylpiperazine-1-carboxylate, exhibit significant antitumor properties. Research has shown that such compounds can inhibit key enzymes involved in cancer progression, thereby demonstrating potential as therapeutic agents against various cancers .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological effects. Piperazine derivatives are known to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. The specific interactions of this compound with serotonin and dopamine receptors are areas of ongoing research .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring followed by the introduction of the tert-butyl ester group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antitumor Evaluation
A study evaluated a series of piperazine derivatives, including this compound, for their ability to inhibit tumor growth in vitro. The results indicated that these compounds could effectively reduce cell viability in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Study 2: Neuropharmacological Screening
Another research effort focused on assessing the neuropharmacological profile of this compound. The findings revealed that it exhibited anxiolytic-like effects in animal models, indicating its potential use in treating anxiety disorders .
Potential Future Applications
Given its promising biological activities, further exploration into the applications of this compound is warranted:
- Drug Development : Its unique structure may lead to the development of novel drugs targeting specific pathways in cancer and neurological disorders.
- Research Tool : This compound can serve as a valuable tool for studying receptor interactions and signaling pathways in various biological systems.
Mechanism of Action
The mechanism of action of ®-Tert-butyl 2-cyclopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table compares tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate with analogous piperazine derivatives, highlighting structural differences and their implications:
Key Observations :
- Steric and Electronic Effects : The cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing effects, reducing rotational freedom compared to linear alkyl substituents (e.g., propyl in ). This rigidity may enhance binding specificity in drug-receptor interactions.
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 2k and 2g) exhibit distinct electronic profiles due to π-systems, facilitating interactions with aromatic residues in biological targets. In contrast, aliphatic substituents (e.g., cyclopropyl, propyl) prioritize lipophilicity and metabolic stability .
- Stereochemical Influence : The R-configuration in the target compound and (R)-tert-Butyl 2-propylpiperazine-1-carboxylate contrasts with achiral analogs (e.g., 2k, 2g), underscoring the role of chirality in enantioselective synthesis and pharmacokinetics.
Physicochemical and Spectroscopic Properties
NMR Data Comparison :
- Target Compound : Characteristic ¹H NMR signals include δ 1.46 (s, 9H, Boc CH₃), 3.08–3.04 (m, 1H, cyclopropyl-CH), and 4.04 (m, 2H, piperazine-NCH₂) .
- Compound 2k : Displays aromatic signals at δ 8.67–8.65 (pyridyl-H) and δ 7.96–7.94 (phenyl-H), absent in the target compound due to lack of aromaticity .
- Compound 2g : Thiophene protons resonate at δ 7.62–7.60 (thiophene-H), highlighting electronic differences from cyclopropyl .
Thermal Stability : The cyclopropyl group in the target compound enhances thermal stability (decomposition >200°C) compared to tert-Butyl 4-methylpiperazine-1-carboxylate (mp ~150°C) .
Biological Activity
tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a piperazine ring with a cyclopropyl substituent. Its structural characteristics suggest potential interactions with various biological targets, particularly in the central nervous system and for modulating ion channels.
The biological activity of this compound can be attributed to several mechanisms:
- Ion Channel Modulation : The compound has been studied for its effects on ion channels, particularly cystic fibrosis transmembrane conductance regulator (CFTR) channels. Activation of CFTR can lead to increased fluid secretion in epithelial tissues, which is beneficial in treating conditions like dry eye disease (DED) .
- Receptor Interaction : Preliminary studies suggest that the compound may interact with various receptors, including those involved in neurotransmission, although specific receptor targets remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Study 1: CFTR Activation
In a study evaluating the efficacy of this compound as a CFTR activator, researchers administered the compound topically in a rabbit model. The results indicated that concentrations remained above the effective threshold for over 8 hours without significant systemic exposure. This suggests potential for therapeutic use in ocular conditions related to CFTR dysfunction .
Case Study 2: Safety Profile
Despite its beneficial effects on CFTR activation, the compound exhibited cytotoxic properties, causing skin irritation and serious eye damage. These findings underscore the necessity for careful consideration of dosage and delivery methods in clinical applications .
Research Findings
Recent investigations have focused on optimizing the pharmacological profile of this compound through structural modifications. Changes to the piperazine ring and substituents have been explored to enhance solubility and potency while minimizing adverse effects.
Table 2: Structural Modifications and Their Effects
Q & A
Q. How to address limited ecological toxicity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
